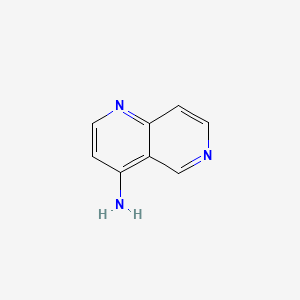

1,6-Naphthyridin-4-amine

Overview

Description

1,6-Naphthyridin-4-amine is a nitrogen-containing heterocyclic compound that belongs to the naphthyridine family. Naphthyridines are characterized by a fused-ring system consisting of two pyridine rings connected through adjacent carbon atoms.

Mechanism of Action

Target of Action

The primary target of 1,6-Naphthyridin-4-amine is the receptor tyrosine kinase AXL . AXL is a key player in many cellular processes such as proliferation, survival, and migration, and it has emerged as an attractive target in anticancer drug discovery .

Mode of Action

This compound interacts with its target, AXL, by inhibiting its activity . This inhibition is achieved through the binding of the compound to the AXL receptor, which prevents the receptor from carrying out its normal function. The specific and differential functionalization of the 1,6-naphthyridine core leads to specific activity .

Biochemical Pathways

The inhibition of AXL by this compound affects various biochemical pathways. AXL is involved in several signaling pathways that regulate cell survival, proliferation, and migration. By inhibiting AXL, these pathways are disrupted, leading to the potential halt of cancer cell growth and spread .

Pharmacokinetics

The pharmacokinetics of this compound are characterized by improved bioavailability and enhanced in vivo antitumor efficacy . The compound exhibits favorable pharmacokinetic properties with a mean residence time (MRT) of 16.5 hours and an area under the curve (AUC0-∞) of 59,815 ng h/mL in Sprague-Dawley rats .

Result of Action

The result of the action of this compound is a significant reduction in tumor growth. In AXL-driven tumor xenograft mice, the compound has shown to cause tumor regression at well-tolerated doses . This suggests that this compound could be a promising therapeutic candidate for AXL-targeting cancer treatment .

Biochemical Analysis

Biochemical Properties

1,6-Naphthyridin-4-amine plays a crucial role in several biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit vascular endothelial growth factor receptor 2 (VEGFR-2), which is involved in the regulation of endothelial cell migration and proliferation . This interaction is significant in the context of cancer therapy, as overexpression of VEGFR-2 is observed in various cancers. Additionally, this compound interacts with c-Met kinase, a receptor tyrosine kinase implicated in cancer cell growth and metastasis . These interactions highlight the compound’s potential as a therapeutic agent.

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been found to inhibit the proliferation of cancer cells by interfering with the VEGFR-2 signaling cascade . This inhibition leads to reduced endothelial cell migration and proliferation, thereby impeding tumor growth. Furthermore, this compound affects gene expression by altering the transcriptional activity of genes involved in cell cycle regulation and apoptosis . These cellular effects underscore the compound’s potential in cancer treatment.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound binds to the active site of VEGFR-2, inhibiting its kinase activity and preventing downstream signaling . This inhibition disrupts the VEGFR-2/KDR signaling cascade, which is essential for endothelial cell migration and proliferation. Additionally, this compound interacts with c-Met kinase, inhibiting its activity and thereby reducing cancer cell growth and metastasis . These molecular interactions elucidate the compound’s mechanism of action at the molecular level.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound maintains its stability under specific conditions, allowing for sustained biological activity . Prolonged exposure to the compound can lead to degradation, resulting in reduced efficacy. Long-term studies have also indicated that this compound can induce apoptosis in cancer cells, highlighting its potential for long-term therapeutic use .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as inhibiting tumor growth and reducing inflammation . At higher doses, this compound can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects underscore the importance of determining the optimal therapeutic dose to maximize efficacy while minimizing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . This metabolism results in the formation of active metabolites that contribute to the compound’s pharmacological effects. Additionally, this compound affects metabolic flux by altering the levels of specific metabolites involved in cellular processes . These metabolic interactions highlight the compound’s role in modulating biochemical pathways.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is transported across cell membranes by solute carrier (SLC) transporters, which facilitate its uptake into cells . Once inside the cell, this compound interacts with binding proteins that influence its localization and accumulation. These interactions determine the compound’s distribution within different cellular compartments and tissues, affecting its overall biological activity .

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with various cytoplasmic proteins and enzymes . Additionally, this compound can be targeted to specific organelles, such as the mitochondria, through post-translational modifications and targeting signals . This subcellular localization is crucial for the compound’s ability to modulate cellular processes and exert its therapeutic effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,6-Naphthyridin-4-amine can be synthesized through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 4-aminoquinoline-3-carboxylates with malononitrile in refluxing ethanol containing potassium hydroxide as a catalyst yields this compound . Another approach involves the use of microwave-assisted synthesis, which offers a rapid and efficient route to obtain the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1,6-Naphthyridin-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.

Reduction: Reduction reactions can yield dihydro or tetrahydro derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include various substituted naphthyridines, which can exhibit enhanced biological activities and improved pharmacokinetic properties .

Scientific Research Applications

1,6-Naphthyridin-4-amine has a wide range of scientific research applications:

Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.

Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

Comparison with Similar Compounds

Similar Compounds

- 1,5-Naphthyridine

- 1,8-Naphthyridine

- 2,7-Naphthyridine

Comparison

1,6-Naphthyridin-4-amine is unique due to its specific arrangement of nitrogen atoms and functional groups, which confer distinct biological activities and chemical reactivity. Compared to other naphthyridine isomers, this compound exhibits a broader spectrum of pharmacological activities and greater potential for therapeutic applications .

Properties

IUPAC Name |

1,6-naphthyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3/c9-7-1-4-11-8-2-3-10-5-6(7)8/h1-5H,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQOHGKZCTXPHMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C2C=CN=CC2=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70343375 | |

| Record name | 1,6-Naphthyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70343375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28593-08-0 | |

| Record name | 1,6-Naphthyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70343375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Benzyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine-10-carboxylic acid](/img/structure/B1269032.png)

![3-Amino-5,6-dimethylthieno[2,3-d]pyrimidin-4(3h)-one](/img/structure/B1269033.png)

![2-benzamido-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid](/img/structure/B1269034.png)

![3-allyl-5,6-dimethyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B1269035.png)